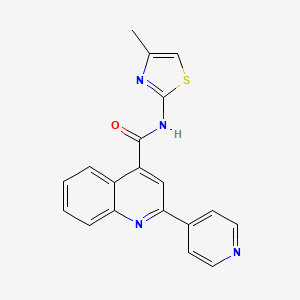

N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14810287

Molecular Formula: C19H14N4OS

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14N4OS |

|---|---|

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C19H14N4OS/c1-12-11-25-19(21-12)23-18(24)15-10-17(13-6-8-20-9-7-13)22-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,21,23,24) |

| Standard InChI Key | IOEVCSMKLPIYDB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Introduction

Molecular Structure and Physicochemical Properties

The compound’s architecture combines three distinct heterocyclic systems: a quinoline core, a 4-methylthiazole group, and a pyridine ring. The quinoline moiety contributes aromaticity and planar rigidity, while the thiazole and pyridine substituents introduce nitrogen and sulfur atoms capable of hydrogen bonding and π-stacking interactions. The carboxamide linker at position 4 of the quinoline ring serves as a critical pharmacophoric element, potentially facilitating interactions with biological targets.

Key Structural Features

-

Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring, providing a planar structure conducive to intercalation or enzyme binding.

-

Thiazole substituent: A 4-methyl-1,3-thiazol-2-yl group attached via an amide bond, introducing sulfur-based electronegativity and steric bulk.

-

Pyridine ring: A pyridin-4-yl group at position 2 of the quinoline, enhancing solubility through its nitrogen lone pairs.

The canonical SMILES representation \text{CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 and InChIKey provide unambiguous identifiers for computational modeling and database searches.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide |

| PubChem CID | 2366877 |

| Topological Polar Surface Area | 97.9 Ų |

Synthesis Methodologies

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step protocols leveraging established quinoline-forming reactions. One plausible route begins with the Friedländer annulation of 2-aminobenzaldehyde derivatives with ketones to construct the quinoline core. Subsequent functionalization at position 4 via carboxylation or amidation introduces the carboxamide group. The thiazole moiety is synthesized separately through Hantzsch thiazole synthesis, reacting 4-methyl-2-aminothiazole with α-halo carbonyl compounds, followed by coupling to the quinoline intermediate via peptide-bond-forming reagents such as HATU or EDCI.

Critical challenges include regioselectivity during quinoline substitution and minimizing side reactions during amide bond formation. Purification often employs column chromatography with gradients of ethyl acetate and hexanes, followed by recrystallization from ethanol/water mixtures.

| Compound | Molecular Weight | Key Substituents | Potential Target |

|---|---|---|---|

| N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide | 346.4 g/mol | 4-methylthiazole, pyridin-4-yl | Kinases, DNA topoisomerase |

| N-[2-[(4R)-4-cyano-1,3-thiazolidin-3-yl]-2-oxoethyl]-6-(4-fluoropiperidin-1-yl)quinoline-4-carboxamide | 452.5 g/mol | 4-cyanothiazolidin, 4-fluoropiperidine | EGFR, PI3K/Akt/mTOR |

| N-[2-[(4R)-4-cyano-1,3-thiazolidin-3-yl]-2-oxoethyl]-6-(3-(methoxymethyl)azetidin-1-yl)quinoline-4-carboxamide | 466.5 g/mol | Azetidine, methoxymethyl | Antimicrobial targets |

Future Directions and Applications

The compound’s modular structure permits extensive derivatization, positioning it as a scaffold for developing kinase inhibitors or antimicrobial agents. Priority research areas include:

-

Pharmacokinetic profiling: Assessing oral bioavailability, plasma protein binding, and metabolic stability using in vitro assays.

-

Target identification: Employing affinity chromatography or CRISPR-Cas9 screens to map interaction partners.

-

Toxicological studies: Evaluating hepatotoxicity and genotoxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume